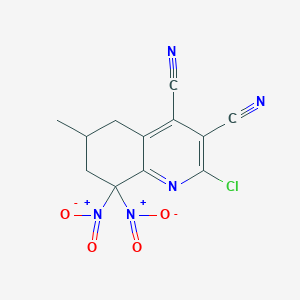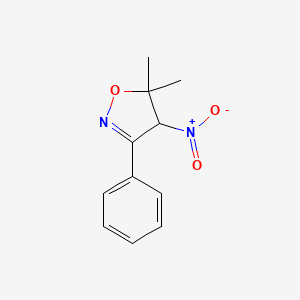![molecular formula C30H26ClN3OS B14942689 4-(4-Chlorophenyl)-1-(4-methoxyphenyl)-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B14942689.png)
4-(4-Chlorophenyl)-1-(4-methoxyphenyl)-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorophenyl)-1-(4-methoxyphenyl)-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide is a complex organic compound with a unique structure that combines multiple functional groups
Vorbereitungsmethoden
The synthesis of 4-(4-Chlorophenyl)-1-(4-methoxyphenyl)-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide involves several steps. The synthetic route typically starts with the preparation of the core diazacyclopenta[CD]azulene structure, followed by the introduction of the chlorophenyl, methoxyphenyl, and phenyl groups. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while substitution reactions can introduce different functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
4-(4-Chlorophenyl)-1-(4-methoxyphenyl)-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity, including its interactions with various enzymes and receptors. In medicine, researchers are exploring its potential as a therapeutic agent for treating various diseases. Additionally, it may have industrial applications in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes. Understanding the mechanism of action is crucial for determining the potential therapeutic applications of this compound .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 4-(4-Chlorophenyl)-1-(4-methoxyphenyl)-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide stands out due to its unique combination of functional groups and structural features. Similar compounds include 4-methoxyphenylacetic acid, 4-chlorophenylacetic acid, and N-(4-methoxyphenyl)-N’-(4-chlorophenyl)formamidine.
Eigenschaften
Molekularformel |
C30H26ClN3OS |
|---|---|
Molekulargewicht |
512.1 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-6-(4-methoxyphenyl)-N-phenyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide |
InChI |
InChI=1S/C30H26ClN3OS/c1-35-24-16-12-21(13-17-24)27-25-9-5-6-18-33-26(20-10-14-22(31)15-11-20)19-34(30(25)33)28(27)29(36)32-23-7-3-2-4-8-23/h2-4,7-8,10-17,19H,5-6,9,18H2,1H3,(H,32,36) |
InChI-Schlüssel |
WFXGVUHYGBBGPU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C(N3C=C(N4C3=C2CCCC4)C5=CC=C(C=C5)Cl)C(=S)NC6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[1'-(4-Fluorobenzoyl)-4,4'-bipiperidin-1-YL]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B14942610.png)
![methyl 5-{(2R,3S,4R)-3-chloro-4-[(methoxycarbonyl)amino]tetrahydrothiophen-2-yl}pentanoate](/img/structure/B14942611.png)
![4-[1-(4-fluorophenyl)ethyl]-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14942614.png)


![(4E)-5-(3-Hydroxyphenyl)-1-(4-hydroxyphenyl)-4-{1-[(4-methylphenyl)amino]ethylidene}pyrrolidine-2,3-dione](/img/structure/B14942628.png)
![Ethyl (4-{[3-(1,3-benzodioxol-5-yl)-3-oxopropyl]amino}phenyl)acetate](/img/structure/B14942631.png)
![11-(Pyridin-3-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.0{2,7}]trideca-1(13),2(7),9,11-tetraene-4,6-dione](/img/structure/B14942640.png)
![1-(4-methoxyphenyl)-N,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B14942647.png)
![6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one](/img/structure/B14942651.png)
![1-(4-Chlorophenyl)-N~2~-(2-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B14942667.png)
![N-(5-chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B14942670.png)
![1-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14942684.png)
